Cefazolin-13C2,15N

Description

Properties

IUPAC Name |

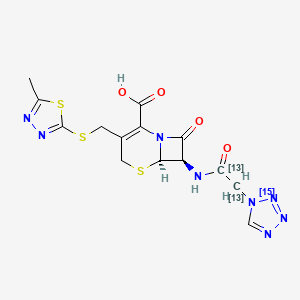

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cefazolin-13C2,15N for Researchers in Drug Development

An in-depth overview of Cefazolin-13C2,15N, its application as an internal standard in mass spectrometry-based research, and detailed protocols for its use.

Introduction to this compound

This compound is a stable isotope-labeled form of Cefazolin, a first-generation cephalosporin antibiotic.[1][2] In this isotopologue, two carbon atoms and one nitrogen atom in the Cefazolin molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a molecule that is chemically identical to Cefazolin but has a higher molecular weight.[3][4] This key difference allows it to be distinguished from the unlabeled (or "light") Cefazolin in a mass spectrometer.

The primary and critical application of this compound in research and drug development is as an internal standard (IS) for the accurate quantification of Cefazolin in complex biological matrices such as plasma, adipose tissue, synovium, and bone marrow.[5][6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[1][8]

Physicochemical Properties and Data

Quantitative data for this compound is crucial for its effective use as an internal standard. The following tables summarize key physicochemical properties and data from relevant studies.

| Property | Value | Reference |

| Molecular Formula | C₁₂¹³C₂H₁₄N₇¹⁵NO₄S₃ | [9][10] |

| Molecular Weight | 479.47 g/mol | [2] |

| Purity | >95% (HPLC) | [2][4] |

| Appearance | Solid | [5] |

| Storage Temperature | -20°C | [2] |

| Analytical Method Performance | Value | Reference |

| Calibration Range (Adipose Tissue Homogenate) | 0.05 - 50 µg/mL | [4] |

| Calibration Range (Adipose Tissue) | 0.15 - 150 µg/g | [4] |

| Extraction Recovery | 94% - 113% | [6][11] |

| Matrix Effect | 98% - 120% (little to no effect) | [6][11] |

| Precision (CV) | <4.5% | [4] |

| Accuracy | 93.1% - 100.4% | [4] |

Mechanism of Action of Cefazolin: A Visualized Pathway

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7][12] This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]

Experimental Protocols: Quantification of Cefazolin using this compound

The following is a generalized protocol for the quantification of Cefazolin in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Cefazolin standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

-

Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution at a fixed concentration.[1]

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes), to the sample to precipitate proteins.[13]

-

Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.[13]

-

Dilution (if necessary): Dilute the supernatant with a suitable solvent (e.g., a mixture of mobile phases) to bring the analyte concentration within the calibration curve range.[14]

LC-MS/MS Analysis

-

Chromatographic Column: A reversed-phase column, such as a Synergi Fusion-RP, is commonly used.[4][13]

-

Mobile Phase:

-

Gradient Elution: A gradient elution program is typically employed to separate Cefazolin from other matrix components.

-

Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode is used for detection.[4][13]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Cefazolin and this compound to ensure selectivity and sensitivity.

Data Analysis

-

Peak Integration: Integrate the peak areas of both the Cefazolin and this compound MRM transitions.

-

Ratio Calculation: Calculate the ratio of the peak area of Cefazolin to the peak area of this compound.

-

Quantification: Determine the concentration of Cefazolin in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of Cefazolin and the fixed concentration of the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative bioanalytical study using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Cefazolin. Its use as an internal standard in mass spectrometry-based assays ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other applications in pharmaceutical research. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. This compound Sodium Salt | LGC Standards [lgcstandards.com]

- 3. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nebiolab.com [nebiolab.com]

- 9. riddlestwist.com [riddlestwist.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Cefazolin - Wikipedia [en.wikipedia.org]

- 13. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Purification of ¹³C and ¹⁵N Labeled Cefazolin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cefazolin labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes. This document details a proposed synthetic pathway, purification protocols, and methods for data analysis, tailored for professionals in pharmaceutical research and development.

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1] Isotopic labeling of pharmaceuticals like Cefazolin with stable isotopes such as ¹³C and ¹⁵N is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies.[2] These labeled compounds serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate determination of drug concentrations in biological matrices.[3] This guide focuses on the synthesis of Cefazolin labeled with two ¹³C atoms and one ¹⁵N atom (Cefazolin-¹³C₂,¹⁵N), a commercially available standard, and provides a detailed methodology for its preparation and purification.[4][5]

The labeled Cefazolin described herein, (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-¹⁵N)acetamido-¹³C₂)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, features isotopic substitution in the acetamido side chain.[1] Specifically, the two carbon atoms of the acetyl group are ¹³C, and one nitrogen atom in the tetrazole ring is ¹⁵N.

Proposed Synthesis of ¹³C and ¹⁵N Labeled Cefazolin

The synthesis of labeled Cefazolin can be achieved through the acylation of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) with a labeled side chain, 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂. This approach requires the initial synthesis of the isotopically labeled acetic acid derivative.

Synthesis of Labeled 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂

A plausible synthetic route for this key labeled intermediate starts from commercially available labeled precursors: Glycine-¹³C₂,¹⁵N and Sodium azide-¹⁵N.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with Glycine-¹³C₂,¹⁵N, triethyl orthoformate, and a suitable solvent such as glacial acetic acid.

-

Addition of Labeled Azide: Sodium azide-¹⁵N is added portion-wise to the stirred reaction mixture. The reaction is then heated to approximately 55-60°C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and acidified. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude labeled 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure labeled side chain.

Acylation of TDA with Labeled Side Chain

The final step in the synthesis of labeled Cefazolin involves the coupling of the labeled side chain with the Cefazolin core, TDA.

Experimental Protocol:

-

Activation of Labeled Acetic Acid: The synthesized 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂ is activated to form a more reactive species, such as an acid chloride or a mixed anhydride. For example, reaction with thionyl chloride or pivaloyl chloride in an inert solvent like dichloromethane can be employed.

-

Acylation Reaction: In a separate reaction vessel, 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) is dissolved in a suitable solvent system, which may include a mixture of water and an organic solvent, with the pH adjusted to be basic to deprotonate the amino group.

-

Coupling: The activated labeled side chain is added dropwise to the solution of TDA at a controlled temperature, typically between 0 and 10°C.

-

Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material (TDA) is consumed.

-

Isolation of Labeled Cefazolin: The reaction mixture is then acidified to precipitate the crude ¹³C and ¹⁵N labeled Cefazolin. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Purification and Analysis

Purification of the synthesized labeled Cefazolin is crucial to ensure high purity for its use as an internal standard. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Purification by Preparative HPLC

Experimental Protocol:

-

Column: A preparative reversed-phase C18 column is used.

-

Mobile Phase: A gradient elution system is typically employed, consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Preparation: The crude labeled Cefazolin is dissolved in a minimal amount of a suitable solvent, filtered, and injected onto the HPLC column.

-

Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the main product peak are collected.

-

Desalting and Lyophilization: The collected fractions are pooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is desalted if necessary and then lyophilized to obtain the pure ¹³C and ¹⁵N labeled Cefazolin as a solid.

Analytical Characterization

The purity and identity of the final product are confirmed by various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To verify the structure and the positions of the isotopic labels.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C and ¹⁵N labeled Cefazolin, based on typical yields for analogous unlabeled syntheses.

| Parameter | Expected Value |

| Synthesis | |

| Yield of Labeled Side Chain | 60-70% |

| Yield of Acylation Reaction | 80-90% |

| Overall Synthetic Yield | 48-63% |

| Purification | |

| Purity after HPLC | >98% |

| Isotopic Enrichment | >99% for each labeled position |

| Final Product | |

| Appearance | White to off-white solid |

| Chemical Formula | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ |

| Molecular Weight | ~457.5 g/mol |

Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for ¹³C and ¹⁵N labeled Cefazolin.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of labeled Cefazolin.

References

A Technical Guide to Cefazolin-13C2,15N: Commercial Availability and Application as an Internal Standard

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalytical method development and validation. This guide provides an in-depth overview of the commercial suppliers and availability of Cefazolin-13C2,15N, a stable isotope-labeled internal standard for the antibiotic Cefazolin. Furthermore, it details a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers, catering to the needs of the research and development community. The table below summarizes the key quantitative data from various vendors to facilitate easy comparison.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Sizes |

| Cayman Chemical | This compound | 25319 | 2101505-58-0 | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ | ≥95% | Not specified | 1 mg |

| MedChemExpress | This compound | HY-W654098 | 2101505-58-0 | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ | Not specified | Not specified | Contact for details |

| Shimadzu | [13C2,15N]-Cefazolin | C6755 | 2101505-58-0 (unlabeled: 25953-19-9) | C₁₄H₁₄N₈O₄S₃ | ≥95% | 99% ¹³C, 98% ¹⁵N | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |

| LGC Standards | This compound Sodium Salt | TRC-C242500-IS | Not specified (unlabeled: 27164-46-1) | C₁₂[¹³C]₂H₁₃N₇[¹⁵N]NaO₄S₃ | >95% (HPLC) | Not specified | Contact for details |

| Sapphire North America | This compound | 25319 | 2101505-58-0 | Not specified | ≥95% | Not specified | 1 mg, Bulk/Custom |

| Alfa Chemistry | [13C2,15N]-Cefazolin | ACMA00064826 | Not specified (unlabeled: 25953-19-9) | C₁₄H₁₄N₈O₄S₃ | ≥95% | 99% ¹³C, 98% ¹⁵N | Contact for details |

Experimental Protocol: Quantification of Cefazolin in Human Plasma using LC-MS/MS

The following protocol outlines a detailed methodology for the quantification of Cefazolin in human plasma utilizing this compound as an internal standard (IS). This method is based on established procedures described in the scientific literature.[1][2][3][4]

Materials and Reagents

-

Cefazolin (analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

Preparation of Stock and Working Solutions

-

Cefazolin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefazolin in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

-

Cefazolin Working Solutions: Prepare a series of working solutions by serially diluting the Cefazolin stock solution with 1:1 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into plasma samples.

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.

-

Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.

-

Vortex the mixture for 15 seconds and then shake for 5 minutes.

-

Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

For some applications, an additional clean-up step using a lipid removal plate (e.g., Captiva EMR-Lipid) may be employed to reduce matrix effects.[2]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column, such as a Synergi Fusion-RP column.

-

Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient program should be optimized to ensure good separation of Cefazolin from endogenous plasma components.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Cefazolin and this compound. Specific transitions will need to be optimized on the instrument being used.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of Cefazolin to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model (e.g., 1/x²) for the calibration curve.

-

Determine the concentration of Cefazolin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the procurement and analytical application of this compound.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Analytical Workflow for Cefazolin Quantification in Plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Enrichment and Purity of Cefazolin-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies used to determine the isotopic enrichment and chemical purity of Cefazolin-13C2,15N, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the key experimental protocols, data presentation, and visualizations to support research and drug development activities.

Introduction

This compound is a stable isotope-labeled analog of Cefazolin, a first-generation cephalosporin antibiotic. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Cefazolin in biological matrices. The precision and accuracy of these bioanalytical methods are fundamentally dependent on the well-characterized isotopic enrichment and purity of the internal standard. This guide details the analytical techniques employed to ensure the quality of this compound.

Isotopic Enrichment and Purity Data

The isotopic enrichment and purity of this compound are determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The chemical purity is typically assessed by high-performance liquid chromatography (HPLC). The following tables summarize the typical quantitative data for this compound. Exact values are lot-specific and are provided in the Certificate of Analysis (CoA) from the manufacturer.[1][2]

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification |

| ¹³C Isotopic Enrichment | ≥ 99% |

| ¹⁵N Isotopic Enrichment | ≥ 99% |

Table 2: Chemical and Isotopic Purity of this compound

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 95%[1][2] |

| Isotopic Purity (M+3) | HRMS | ≥ 98% |

| Unlabeled Cefazolin (M) | HRMS | ≤ 0.5% |

Experimental Protocols

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for determining the isotopic enrichment of this compound. The high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, allow for the differentiation of isotopologues and the accurate measurement of their relative abundances.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer capable of resolution > 60,000 FWHM is used. The instrument is calibrated according to the manufacturer's recommendations to ensure high mass accuracy.

-

Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate. Mass spectra are acquired in the positive ion mode over a relevant m/z range that includes the molecular ions of unlabeled Cefazolin and this compound.

-

Data Analysis:

-

The mass spectrum of the labeled Cefazolin will show a distribution of isotopologue peaks.

-

The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues with the theoretical isotopic distribution for a given enrichment level.

-

Corrections are made for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ³³S, ³⁴S) in the unlabeled portion of the molecule.

-

Workflow for Isotopic Enrichment Analysis by HRMS:

Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with ultraviolet (UV) detection. This method separates the main compound from any process-related impurities or degradation products.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Cefazolin exhibits strong absorbance (e.g., 270 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Logical Flow for HPLC Purity Assessment:

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for assessing its purity. Both ¹H NMR and ¹³C NMR are utilized.

Methodology:

-

Sample Preparation: A sufficient amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are compared to the expected values for the Cefazolin structure. The presence of impurity signals can be detected and quantified relative to a certified reference standard.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. The presence of two enriched ¹³C signals with significantly higher intensity confirms the location of the labels. The chemical shifts of all carbon atoms should be consistent with the Cefazolin structure.

-

-

Data Analysis: The spectra are processed and analyzed to confirm the structural integrity and to identify and quantify any impurities. The purity can be determined by quantitative NMR (qNMR) by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard with a certified purity.

Signaling Pathway for Structural Confirmation:

Conclusion

The rigorous analytical characterization of this compound is paramount for its reliable use as an internal standard in quantitative bioanalytical methods. The combination of high-resolution mass spectrometry, HPLC, and NMR spectroscopy provides a comprehensive assessment of its isotopic enrichment, chemical purity, and structural integrity. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals to ensure the quality and performance of their analytical assays.

References

Cefazolin-13C2,15N CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Cefazolin-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of the first-generation cephalosporin antibiotic, Cefazolin. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its application in bioanalytical methods.

Core Data Presentation

This compound is distinguished by the incorporation of two Carbon-13 atoms and one Nitrogen-15 atom, rendering it an ideal internal standard for mass spectrometry-based quantification of Cefazolin.

| Property | Value |

| CAS Number | 2101505-58-0 |

| Molecular Formula | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ |

| Molecular Weight | 457.5 g/mol |

| Isotopic Enrichment | Minimum 99% for ¹³C and 98% for ¹⁵N |

| Purity | ≥95% |

| Appearance | A solid; white to off-white crystalline powder |

| Solubility | Soluble in DMF (Dimethylformamide) |

| Storage Conditions | Store at -20°C in an airtight and dry environment. For stock solutions, it is recommended to store at -80°C for up to 6 months. |

Material Safety Data Sheet (MSDS) Summary

A comprehensive review of available Safety Data Sheets (SDS) indicates that this compound, similar to its unlabeled counterpart, requires careful handling in a laboratory setting.

| Hazard Identification & First Aid | Handling & Storage | Physical & Chemical Properties | Stability & Reactivity |

| Potential Hazards: May cause skin, eye, and respiratory tract irritation. May cause allergic reactions upon inhalation or skin contact.[1][2][3][4] | Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid generating dust.[3][4] | Appearance: White to off-white crystalline powder.[3] | Stability: Stable under recommended storage conditions.[1] |

| First Aid Measures: | Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[3] Keep container tightly closed. | pH: 4.5-6.0 (for Cefazolin Sodium solution).[3] | Incompatible Materials: Strong oxidizing agents.[3] |

| Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3][4] | Melting Point: 198-200 °C (decomposes).[3] | Hazardous Decomposition Products: May produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides upon decomposition.[1] | |

| Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[3][4] | Solubility: Soluble in water.[3] | ||

| Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] | |||

| Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Cefazolin in biological matrices.

Protocol: Quantification of Cefazolin in Human Plasma using LC-MS/MS

This protocol is a synthesized example based on methodologies described in the scientific literature.

1. Preparation of Stock and Working Solutions:

-

Cefazolin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefazolin in a suitable solvent (e.g., water or a mix of water and acetonitrile).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare a series of Cefazolin working solutions by serial dilution of the stock solution to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Cefazolin from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cefazolin: Monitor the transition from the precursor ion to a specific product ion.

-

This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Cefazolin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cefazolin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Mechanism of Action of Cefazolin

Cefazolin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. The disruption of this process leads to a weakened cell wall and subsequent cell lysis.

Caption: Cefazolin inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.

Experimental Workflow for Cefazolin Quantification

The use of this compound as an internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. The following diagram illustrates a typical workflow.

Caption: Workflow for quantifying Cefazolin using a stable isotope-labeled internal standard.

References

An In-depth Technical Guide to the Applications of Stable Isotope Labeling in Cefazolin Studies

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) is a powerful technique that offers high precision and accuracy in the quantitative analysis of drugs and their metabolites. In the study of the first-generation cephalosporin antibiotic, Cefazolin, SIL has primarily been employed to enhance the reliability of analytical methodologies. This technical guide provides a comprehensive overview of the current applications of stable isotope labeling in Cefazolin research, with a focus on quantitative analysis, alongside contextual data on protein binding and pharmacokinetics.

Quantitative Analysis of Cefazolin Using Stable Isotope Labeled Internal Standards

The most prominent application of stable isotope labeling in Cefazolin studies is the use of labeled Cefazolin, such as ¹³C₂,¹⁵N-Cefazolin, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] This approach significantly improves the accuracy and precision of quantification in complex biological matrices by compensating for variations in sample preparation, injection volume, and matrix effects.[1][4]

A key challenge in using ¹³C₂,¹⁵N-Cefazolin as an IS is the potential for "cross-signal contribution," where the unlabeled Cefazolin contributes to the signal of the labeled standard.[1] This can occur due to the natural abundance of stable isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Cefazolin molecule.[1] Researchers have addressed this by either using a sufficiently high concentration of the labeled IS or by opting for a structural analog as the internal standard.[1]

The following table summarizes the mass spectrometry parameters used in a validated LC-MS/MS method for the quantification of Cefazolin using a stable isotope-labeled internal standard.

| Analyte/Internal Standard | Monitored Mass Transitions (m/z) | Source Temperature (°C) | Ion Spray Voltage (kV) |

| Cefazolin | 454.92 > 323.00 and 454.92 > 155.90 | 450 | 5 |

| ¹³C₂,¹⁵N-Cefazolin (as IS) | Not specified, Cloxacillin used instead | 450 | 5 |

| Cloxacillin (as IS) | 436.77 > 278.00 and 436.77 > 160.00 | 450 | 5 |

| Data from a study that ultimately used cloxacillin as an internal standard due to observed cross-signal contribution between cefazolin and ¹³C₂,¹⁵N-cefazolin.[1] |

Experimental Protocols

This protocol describes a validated method for determining Cefazolin concentrations in human adipose tissue, highlighting the use of a stable isotope-labeled internal standard.[1]

a. Reagents and Materials:

-

Cefazolin and Cloxacillin (as internal standard)

-

¹³C₂,¹⁵N-Cefazolin (for initial method development)[1]

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Ammonium formate[1]

-

Captiva EMR-Lipid plates for sample cleanup

b. Sample Preparation:

-

Homogenize adipose tissue samples.

-

Perform protein precipitation.

-

Utilize Captiva EMR-Lipid plates for further sample cleanup.

c. Chromatographic Conditions:

-

Column: Synergi Fusion-RP column

-

Mobile Phase: A gradient of 5 mM ammonium formate and 0.1% formic acid in water, and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min

d. Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive ion mode

-

Detection: Multiple reaction monitoring (MRM)

-

Source Parameters:

-

Source Temperature: 450°C

-

Ion Spray Voltage: 5 kV

-

Collision Gas (Nitrogen): Medium

-

Ion Source Gas 1 and 2 (Zero Air): 60 psi

-

Curtain Gas (Nitrogen): 30 psi

-

-

Monitored Transitions:

-

Cefazolin: 454.92 > 323.00 and 454.92 > 155.90

-

Cloxacillin (IS): 436.77 > 278.00 and 436.77 > 160.00

-

e. Validation:

-

The method was validated according to FDA and EMA guidelines.

-

Calibration Range: 0.05 – 50 μg/mL in adipose tissue homogenate (equivalent to 0.15 – 150 μg/g in adipose tissue).

-

Precision (CV): <4.5%

-

Accuracy: 93.1 – 100.4%

Mandatory Visualizations

Caption: Workflow for Cefazolin Quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Caption: Conceptual diagram illustrating the saturable protein binding of Cefazolin.

Cefazolin Protein Binding

While not directly employing stable isotope labeling, understanding the protein binding characteristics of Cefazolin is crucial for interpreting pharmacokinetic and pharmacodynamic data. Cefazolin exhibits saturable protein binding, meaning the percentage of unbound (active) drug increases as the total drug concentration rises.[5][6]

| Species | Cefazolin Concentration (mg/L) | Protein Binding (%) |

| Human (in vivo) | 2.7 (trough) | 85 |

| 200.3 (peak) | 52 | |

| Human (in vivo) | 8.5 | 91 (9% unbound) |

| 140 | 49 (51% unbound) | |

| Human (in vitro) | up to 100 | 92 |

| 200 | 85 | |

| 150 | 70 | |

| Guinea Pig | 5 | 86 |

| 173 | 79 | |

| Rabbit | up to 100 | 95 |

| 200 | 89 | |

| 400 | 69 | |

| Rat | 25 | 85 |

| 100 | 75 | |

| Data compiled from multiple in vivo and in vitro studies.[5][6] |

Pharmacokinetics of Cefazolin

Pharmacokinetic studies of Cefazolin are essential for optimizing dosing regimens. While the provided search results did not detail studies using stable isotopes to determine Cefazolin's pharmacokinetic profile, they offer valuable data from conventional studies.

| Parameter | Median Value (Interquartile Range) |

| CSF Cmax (mg/L) | 2.97 (1.76-8.56) |

| CSF Cmin (mg/L) | 1.59 (0.77-2.17) |

| CSF to Serum AUC Ratio (%) | 6.7 (3.7-10.6) |

| Data from a study in neurologically injured adults receiving 2000 mg intravenously every 8 hours.[7] |

Cefazolin Metabolism and Degradation

The current body of literature available through the searches does not indicate the use of stable isotope labeling to elucidate the metabolic or degradation pathways of Cefazolin. Studies on Cefazolin degradation have identified several products under various stress conditions (acidic, basic, oxidative, and photolytic), but these investigations have not employed isotopic tracers to map the transformation processes.[8][9][10]

Future Directions and Conclusion

The application of stable isotope labeling in Cefazolin research has been pivotal in advancing the accuracy and reliability of its quantification in biological matrices. The use of ¹³C₂,¹⁵N-Cefazolin as an internal standard in LC-MS/MS methods is a prime example of this. However, there remains a significant opportunity to expand the use of SIL in Cefazolin studies.

Future research could leverage stable isotope-labeled Cefazolin to:

-

Elucidate its metabolic pathways and identify previously unknown metabolites.

-

Conduct more precise pharmacokinetic studies, including absolute bioavailability and drug-drug interaction studies.

-

Trace the fate of Cefazolin and its degradation products in various environments.

References

- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein binding of cefazolin is saturable in vivo both between and within patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein binding of cefazolin is saturable in vivo both between and within patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cefazolin-13C2,15N in Anti-Inflammatory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, has long been a staple in clinical practice for its potent bactericidal activity.[1][2] Beyond its established antimicrobial properties, a growing body of evidence highlights its significant anti-inflammatory potential, opening new avenues for its therapeutic application.[3][4][5][6][7] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Cefazolin and the critical role of its stable isotope-labeled counterpart, Cefazolin-13C2,15N, in facilitating precise and reliable research in this field.

Stable isotopes, such as those in this compound, are non-radioactive and invaluable tools in clinical pharmacology and drug development.[8][9][10][11][12] They serve as ideal internal standards in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification of the unlabeled drug in biological matrices.[13][14][15] This precision is paramount for pharmacokinetic and pharmacodynamic studies that underpin our understanding of a drug's efficacy and mechanism of action. While this compound itself is not the therapeutic agent, its use is integral to the robust scientific investigation of Cefazolin's anti-inflammatory effects.[16][17]

This guide will delve into the molecular pathways modulated by Cefazolin, present key quantitative data from preclinical studies, and provide detailed experimental protocols to aid researchers in this promising area of study.

The Role of this compound in Research

This compound is a stable isotope-labeled version of Cefazolin, where two carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[16][17] This labeling results in a molecule with a slightly higher molecular weight than the parent compound, allowing it to be distinguished by mass spectrometry.

Its primary application is as an internal standard in quantitative bioanalytical methods.[13][14] When analyzing biological samples (e.g., plasma, tissue homogenates) to determine the concentration of Cefazolin, a known amount of this compound is added to each sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. However, they are detected as distinct entities by the mass spectrometer. By comparing the signal intensity of the unlabeled Cefazolin to that of the known concentration of this compound, researchers can accurately and precisely quantify the amount of Cefazolin in the original sample, correcting for any variability in the analytical process.[13]

Anti-Inflammatory Mechanisms of Cefazolin

Cefazolin exerts its anti-inflammatory effects primarily through the modulation of cytokine signaling pathways.[3][4][5] Research has demonstrated its ability to interfere with the signaling of several pro-inflammatory cytokines, particularly those that share the common gamma chain (γc) receptor subunit.[3][4][5][7]

Inhibition of Common Gamma Chain (γc) Cytokine Signaling

The common gamma chain is a crucial component of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] These cytokines play pivotal roles in the proliferation and activation of various immune cells. Cefazolin has been shown to inhibit the signaling cascades initiated by these cytokines.[3][4][5]

-

JAK-STAT Pathway Inhibition : Upon cytokine binding, the γc receptor-associated Janus kinase 3 (JAK3) is activated through phosphorylation.[5] This initiates a downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs), leading to the expression of inflammatory genes. Cefazolin has been observed to suppress the phosphorylation of JAK3, thereby inhibiting this signaling pathway.[5][7]

Reduction of Pro-Inflammatory Cytokine Production

In vitro studies have demonstrated that Cefazolin can significantly reduce the production of key pro-inflammatory cytokines.[5][6] In peripheral blood mononuclear cells (PBMCs) and natural killer (NK) cells stimulated with IL-2 and IL-15, Cefazolin treatment led to a dose-dependent decrease in the secretion of:

Furthermore, in lipopolysaccharide (LPS)-stimulated microglial cells, Cefazolin was found to decrease the levels of IL-6 and IL-1β, suggesting a direct anti-inflammatory effect on neuroinflammation.[18][19]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies investigating the anti-inflammatory effects of Cefazolin.

Table 1: Effect of Cefazolin on Cytokine-Induced Cell Proliferation

| Cell Type | Cytokine Stimulant | Cefazolin Concentration (µM) | Inhibition of Proliferation (%) | Reference |

| PBMC | IL-2 | 200 | Significant | [5] |

| PBMC | IL-15 | 200 | Significant | [5] |

| TF-1 cells | IL-4 | 200 | Significant | [5] |

Table 2: Effect of Cefazolin on Pro-Inflammatory Cytokine Production in PBMC

| Cytokine Stimulant | Target Cytokine | Cefazolin Concentration (µM) | Reduction in Cytokine Secretion (%) | Reference |

| IL-2 | TNF-α | 200 | ~30% | [6] |

| IL-15 | TNF-α | 200 | ~40% | [6] |

| IL-2 | IL-17 | 200 | ~50% | [6] |

| IL-15 | IL-17 | 200 | ~60% | [6] |

| IL-2 | IFN-γ | 200 | ~40% | [6] |

| IL-15 | IFN-γ | 200 | ~50% | [6] |

Table 3: Effect of Cefazolin on JAK3 Phosphorylation

| Cell Type | Cytokine Stimulant | Cefazolin Concentration (µM) | Observation | Reference |

| PBMC | IL-2 | 200-400 | Significant suppression | [5] |

| PBMC | IL-15 | 200-400 | Significant suppression | [5] |

| TF-1 cells | IL-4 | 200-400 | Significant suppression | [5] |

| NK-92 cells | IL-21 | 200-400 | Significant suppression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the anti-inflammatory research of Cefazolin.

Protocol 1: In Vitro Cytokine-Induced Cell Proliferation Assay

Objective: To assess the effect of Cefazolin on the proliferation of immune cells in response to cytokine stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or TF-1 cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Recombinant human IL-2, IL-4, or IL-15

-

Cefazolin sodium salt

-

Cell proliferation assay kit (e.g., MTS or WST-1)

-

96-well cell culture plates

Methodology:

-

Seed PBMCs or TF-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Prepare serial dilutions of Cefazolin in culture medium.

-

Add the Cefazolin dilutions to the respective wells. Include a vehicle control (medium only).

-

Add the respective cytokine stimulant (e.g., IL-2 at 10 ng/mL, IL-15 at 10 ng/mL, or IL-4 at 20 ng/mL) to all wells except the negative control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the cytokine-stimulated control.

Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA

Objective: To measure the effect of Cefazolin on the production of pro-inflammatory cytokines by stimulated immune cells.

Materials:

-

PBMCs or NK cells

-

Culture medium and supplements as in Protocol 1

-

Recombinant human IL-2 or IL-15

-

Cefazolin sodium salt

-

ELISA kits for human TNF-α, IFN-γ, and IL-17

-

96-well cell culture plates

Methodology:

-

Seed PBMCs or NK cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Treat the cells with various concentrations of Cefazolin and stimulate with IL-2 (10 ng/mL) or IL-15 (10 ng/mL).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Perform the ELISA for TNF-α, IFN-γ, and IL-17 on the collected supernatants according to the manufacturer's protocols.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 3: Western Blot Analysis of JAK3 Phosphorylation

Objective: To determine the effect of Cefazolin on the phosphorylation of JAK3 in response to cytokine stimulation.

Materials:

-

PBMCs, TF-1, or NK-92 cells

-

Culture medium and supplements as in Protocol 1

-

Recombinant human IL-2, IL-4, IL-15, or IL-21

-

Cefazolin sodium salt

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JAK3 (Tyr980/981), anti-total JAK3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Methodology:

-

Culture the cells to the desired density and serum-starve for 4-6 hours.

-

Pre-treat the cells with Cefazolin at the desired concentrations for 1 hour.

-

Stimulate the cells with the respective cytokine (e.g., IL-2 at 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system and image the blot.

-

Quantify the band intensities using densitometry software and normalize the phospho-JAK3 signal to total JAK3 and β-actin.

Visualizations

Signaling Pathway Diagram

Caption: Cefazolin inhibits the JAK3-STAT signaling pathway.

Experimental Workflow Diagram

References

- 1. Cefazolin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. The anti-inflammatory potential of cefazolin as common gamma chain cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory potential of cefazolin as common gamma chain cytokine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Framework for Investigating Post-operative Cognitive Dysfunction with Cefazolin-13C2,15N

Abstract

Post-operative cognitive dysfunction (POCD) is a significant clinical concern, particularly in elderly patients, characterized by a decline in cognitive function following surgery. The underlying pathophysiology is thought to be multifactorial, with neuroinflammation playing a central role.[1][2] Surgical trauma can trigger a systemic inflammatory response, leading to disruption of the blood-brain barrier (BBB) and subsequent neuroinflammation.[3][4] Cefazolin, a first-generation cephalosporin, is a widely used antibiotic for surgical prophylaxis.[5] Emerging evidence suggests that Cefazolin possesses anti-inflammatory properties and may attenuate POCD.[6][7] This technical guide outlines a novel, preclinical research framework to investigate the pharmacokinetic profile and neuroinflammatory effects of Cefazolin in a mouse model of POCD using the stable isotope-labeled compound, Cefazolin-13C2,15N. The use of this tracer allows for precise quantification of drug distribution into brain tissue and correlation with cognitive outcomes and neuroinflammatory markers.

Introduction: The Challenge of POCD

Post-operative cognitive dysfunction (POCD) is a common complication following major surgery, with an incidence of 23% in patients aged 60-69 and 29% in those over 70 in the first week post-surgery.[1] It manifests as a decline in cognitive domains such as memory and executive function, which can persist for months and is associated with increased morbidity and mortality.[2][8]

The leading hypothesis for the pathogenesis of POCD involves a surgery-induced peripheral inflammatory response that compromises the integrity of the blood-brain barrier (BBB).[3][9] This breach allows peripheral inflammatory mediators and immune cells to enter the central nervous system (CNS), activating resident immune cells like microglia.[9][10] This cascade results in a state of neuroinflammation, particularly in vulnerable regions like the hippocampus, which is critical for memory and learning.[4][11]

Cefazolin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[5][12] Beyond its antimicrobial properties, recent studies suggest Cefazolin has anti-inflammatory effects.[13] This dual activity makes it a compelling subject for POCD research. This guide proposes a rigorous methodology to explore the neuroprotective potential of Cefazolin by leveraging this compound, a stable isotope-labeled version of the drug. Stable isotope labeling is a powerful technique used in pharmacokinetic studies to trace and quantify a drug and its metabolites with high precision using mass spectrometry, without the safety concerns of radiolabeling.[14][15][16]

Proposed Signaling Pathways and Mechanisms

The central hypothesis is that perioperative Cefazolin administration mitigates POCD by reducing surgery-induced neuroinflammation. We propose two interconnected pathways for investigation:

-

Direct Neuroinflammation Pathway: Surgical trauma triggers the release of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6). These cytokines can increase the permeability of the BBB. Cefazolin may exert a direct anti-inflammatory effect, reducing cytokine release and preserving BBB integrity, thereby limiting microglial activation in the hippocampus.[4]

-

Gut-Brain Axis Pathway: Surgery and antibiotic administration can alter the gut microbiota, a condition known as dysbiosis.[9] Gut dysbiosis has been linked to increased intestinal permeability and systemic inflammation, which can influence brain function and contribute to neuroinflammation.[17][18] Cefazolin's impact on the gut microbiome could be a critical, albeit complex, factor in its overall effect on POCD.

The following diagram illustrates the proposed neuroinflammatory cascade in POCD and the potential points of intervention for Cefazolin.

References

- 1. [Pathophysiology of post-operative cognitive dysfunction: current hypotheses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postoperative cognitive dysfunction - Wikipedia [en.wikipedia.org]

- 3. The Role of Neuroinflammation in Postoperative Cognitive Dysfunction: Moving From Hypothesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolving postoperative neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefazolin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pathogenesis and treatment of post-operative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. anesthesiaservicesca.com [anesthesiaservicesca.com]

- 11. The Crosstalk between the Blood–Brain Barrier Dysfunction and Neuroinflammation after General Anaesthesia [mdpi.com]

- 12. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Gut-Brain Axis and the Microbiome in Anxiety Disorders, Post-Traumatic Stress Disorder and Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.monash.edu [research.monash.edu]

Methodological & Application

Application Note: High-Throughput Analysis of Cefazolin in Human Plasma Using Cefazolin-13C2,15N as an Internal Standard by LC-MS/MS

An Application Note and Protocol on the utilization of Cefazolin-13C2,15N as an internal standard for the quantification of Cefazolin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

1. Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely administered for the prophylaxis of surgical site infections and the treatment of various bacterial infections. Accurate and reliable measurement of Cefazolin concentrations in biological matrices such as human plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Cefazolin in human plasma. The methodology employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for variability in sample preparation and matrix effects.

2. Experimental Protocols

2.1. Materials and Reagents

-

Cefazolin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

2.2. Instrumentation

-

Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures, such as a Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A high-efficiency reversed-phase column, for instance, a Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm column.

2.3. Preparation of Standard Solutions

-

Cefazolin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefazolin reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare a series of Cefazolin working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to prepare calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in the same diluent.

2.4. Sample Preparation

A protein precipitation method is utilized for the extraction of Cefazolin from human plasma.

Caption: Protein precipitation workflow for sample preparation.

2.5. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.5 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| MRM Transitions | Analyte |

| Cefazolin | |

| This compound |

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

3. Data Presentation and Analysis

The quantification of Cefazolin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting these peak area ratios against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is applied to determine the concentration of Cefazolin in unknown samples.

Caption: Workflow for quantitative data analysis.

3.1. Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. A summary of the validation parameters is provided in the table below.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Calibration Curve Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | Within ± 15% of the nominal concentration (± 20% for LLOQ) |

| Precision (Intra- and Inter-day) | ≤ 15% Relative Standard Deviation (RSD) (≤ 20% for LLOQ) |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Minimal and adequately compensated by the internal standard |

| Stability | Cefazolin was found to be stable under various storage and handling conditions |

This application note describes a highly sensitive, specific, and efficient LC-MS/MS method for the quantification of Cefazolin in human plasma. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for achieving reliable and accurate results. The straightforward protein precipitation sample preparation and the short chromatographic run time make this method well-suited for high-throughput analysis in clinical and research environments.

Application Note: Quantitative Analysis of Cefazolin in Human Plasma by Stable Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cefazolin in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol employs ¹³C₂,¹⁵N-Cefazolin as the internal standard to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Cefazolin concentrations.

Introduction

Cefazolin is a first-generation cephalosporin antibiotic frequently used for surgical prophylaxis to prevent postoperative infections. Accurate quantification of Cefazolin in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope dilution coupled with LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing. This document provides a detailed protocol for the determination of Cefazolin in human plasma, validated in accordance with regulatory guidelines.

Experimental Workflow

Caption: Experimental workflow for Cefazolin quantification.

Experimental Protocols

Materials and Reagents

-

Cefazolin sodium salt (analytical standard)

-

¹³C₂,¹⁵N-Cefazolin (stable isotope-labeled internal standard)[1][2]

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥99.0% purity)

-

Ammonium formate (≥99.0% purity)

-

Human plasma (K₂EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., Phenomenex Luna C18(2), 50 mm × 2 mm, 5 µm)

Preparation of Stock and Working Solutions

-

Cefazolin Stock Solution (5 mg/mL): Accurately weigh and dissolve Cefazolin sodium salt in water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₂,¹⁵N-Cefazolin in methanol.

-

Cefazolin Working Solutions: Prepare working solutions by serially diluting the Cefazolin stock solution with water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with acetonitrile to a final concentration of 3.0 mg/L.[2]

Sample Preparation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (containing ¹³C₂,¹⁵N-Cefazolin in acetonitrile) to each tube.[3]

-

Vortex mix the samples for 60 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some methods, a further dilution with water may be performed before injection.[2]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Luna C18(2) (50 mm × 2 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 95:5:0.1 Acetonitrile:Water:Formic acid |

| Flow Rate | 300 µL/min |

| Injection Volume | 2 µL |

| Column Temperature | Ambient |

| Gradient | 0-90% B over 2 min, hold at 90% B for 1.5 min, return to 0% B |

| Total Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450°C |

| Ion Spray Voltage | 5 kV |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cefazolin | 454.92 | 323.00 |

| ¹³C₂,¹⁵N-Cefazolin | 457.92 | 326.00 |

Quantitative Data Summary

The method was validated following FDA bioanalytical guidelines. The results are summarized in the tables below.

Table 2: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.25 - 300 µg/mL[4][5] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | ≤ 14.2 | ≤ 14.2 | 81.8 - 118.2 |

| Low QC | ~0.75 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |

| Mid QC | ~150 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |

| High QC | ~240 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |

| Data compiled from representative studies.[4][5][6] |

Table 4: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | 94% - 113%[7] |

| Matrix Effect | Minimal (98% - 120%)[7] |

Conclusion

The described LC-MS/MS method using stable isotope dilution provides a reliable, sensitive, and accurate means for the quantification of Cefazolin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the robustness of the assay by compensating for potential variations in sample handling and instrument response.

References

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Cefazolin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely administered for the prevention of surgical site infections.[1][2][3] Therapeutic drug monitoring (TDM) of Cefazolin is crucial to ensure optimal drug exposure, which helps in preventing the emergence of resistant bacteria and minimizing potential side effects.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefazolin in human plasma. The use of a stable isotope-labeled internal standard, Cefazolin-¹³C₂,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][5] The method employs a simple protein precipitation step for sample preparation, enabling a high-throughput workflow suitable for clinical research and pharmacokinetic studies.[1][2][6]

Analytical Principle

The method involves the extraction of Cefazolin and its stable isotope-labeled internal standard (IS), Cefazolin-¹³C₂,¹⁵N, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Cefazolin and the internal standard.[1][4][7]

Experimental

Materials and Reagents

-

Cefazolin sodium salt (purity ≥99%)

-

Ammonium formate (LC-MS grade, ≥99% purity)[7]

-

Human plasma (K₂EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[1][2][6]

-

Allow plasma samples (calibrators, quality controls, and unknown samples) to thaw to room temperature.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (Cefazolin-¹³C₂,¹⁵N at a suitable concentration, e.g., 1 µg/mL).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.[1]